The compound 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)benzenesulfonyl]piperidine is a complex organic molecule with significant potential in pharmaceutical research. It features a piperidine core substituted with various functional groups, including an oxadiazole and a benzenesulfonyl group. The molecular formula is , and its molecular weight is approximately 359.426 g/mol .
The compound belongs to the class of oxadiazoles, which are heterocyclic compounds known for their diverse biological activities. The presence of the piperidine ring further categorizes it within piperidine derivatives, commonly explored for their pharmacological properties.
The synthesis of 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)benzenesulfonyl]piperidine typically involves multiple steps:
Specific reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yields and purity. For example, using polar solvents may enhance solubility and reaction rates during the formation of the oxadiazole ring .
The molecular structure of the compound can be visualized using various chemical drawing software or databases like PubChem. The compound features:
The InChI key for this compound is DPYIFBWGDQDDOG-UHFFFAOYSA-N, and its canonical SMILES representation is CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC .
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require careful control of conditions to prevent side reactions, particularly due to the presence of multiple reactive sites .
While specific studies on the mechanism of action for this compound may be limited, similar compounds often exhibit biological activity through:
Research indicates that modifications on the oxadiazole and piperidine rings can significantly affect the biological activity and selectivity of these compounds .
Relevant data on melting point and boiling point remain unspecified but are essential for practical applications in synthesis and formulation .
The compound holds potential applications in:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: